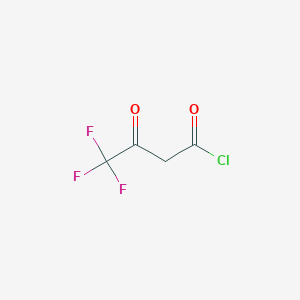
4,4,4-Trifluoroacetoacetic acid chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoroacetoacetic acid chloride is a chemical compound with the molecular formula C4H2ClF3O2. It is a derivative of acetoacetic acid, where the methyl group is replaced by a trifluoromethyl group, and the hydroxyl group is replaced by a chloride group. This compound is known for its reactivity and is used in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,4,4-Trifluoroacetoacetic acid chloride typically involves the reaction of 4,4,4-Trifluoroacetoacetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction is as follows:
CF3COCH2COOH+SOCl2→CF3COCH2COCl+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoroacetoacetic acid chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4,4-Trifluoroacetoacetic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation Reactions: Catalysts such as bases or acids to facilitate the reaction.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives like amides, esters, and thioesters.
Hydrolysis: Formation of 4,4,4-Trifluoroacetoacetic acid.
Condensation Reactions: Formation of β-keto esters or β-keto amides.
Scientific Research Applications
4,4,4-Trifluoroacetoacetic acid chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, especially those containing trifluoromethyl groups.
Biology: In the synthesis of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the production of drugs with antifungal, antibacterial, and antiviral properties.
Industry: In the manufacture of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoroacetoacetic acid chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to introduce trifluoromethyl groups into target molecules.
Comparison with Similar Compounds
Ethyl 4,4,4-Trifluoroacetoacetate: Used in similar synthetic applications but has an ethyl ester group instead of a chloride.
4,4,4-Trifluoroacetoacetic Acid: The parent acid of the chloride derivative, used in different synthetic routes.
Trifluoroacetic Anhydride: Another reactive trifluoromethyl-containing compound used in acylation reactions.
Uniqueness: 4,4,4-Trifluoroacetoacetic acid chloride is unique due to its high reactivity and versatility in synthetic chemistry. The presence of both the trifluoromethyl and acid chloride functional groups makes it a valuable intermediate for introducing these functionalities into target molecules.
Properties
Molecular Formula |
C4H2ClF3O2 |
|---|---|
Molecular Weight |
174.50 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-oxobutanoyl chloride |
InChI |
InChI=1S/C4H2ClF3O2/c5-3(10)1-2(9)4(6,7)8/h1H2 |
InChI Key |
ZPQNVNQWYSTELD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




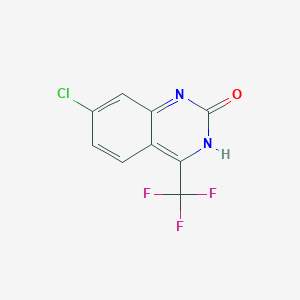
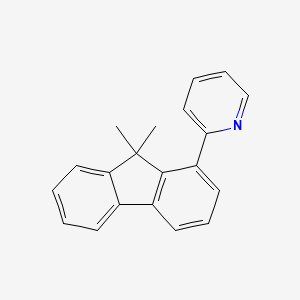
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
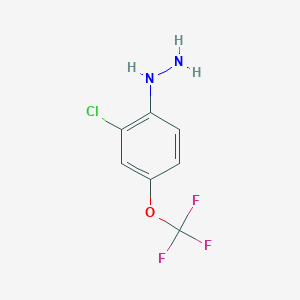
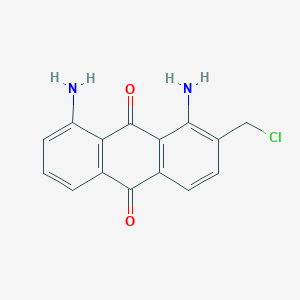

![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
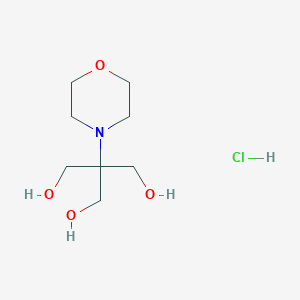

![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)

